Tridecanoate

Description

Properties

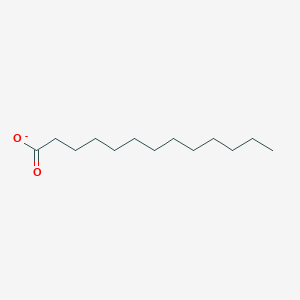

Molecular Formula |

C13H25O2- |

|---|---|

Molecular Weight |

213.34 g/mol |

IUPAC Name |

tridecanoate |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/p-1 |

InChI Key |

SZHOJFHSIKHZHA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Tridecanoate (C13:0): A Technical Guide on its Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tridecanoic acid (C13:0), or tridecanoate, is a rare, odd-chain saturated fatty acid (OCSFA) that, despite its low endogenous abundance, holds significant biological relevance. Primarily originating from exogenous sources such as dairy fat and gut microbial metabolism, its key importance lies in its unique metabolic fate. Unlike even-chain fatty acids, the β-oxidation of this compound yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA serves an anaplerotic role by being converted to succinyl-CoA, thereby replenishing tricarboxylic acid (TCA) cycle intermediates. This distinct metabolic pathway underpins its potential as a biomarker for specific dietary intakes, a modulator of metabolic health, and a therapeutic agent in diseases characterized by energy deficit. This technical guide provides an in-depth overview of the metabolism, biological roles, and analytical methodologies related to this compound.

Introduction to this compound

Tridecanoic acid is a 13-carbon, straight-chain saturated fatty acid.[1] While other OCSFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been more extensively studied as biomarkers for dairy consumption, this compound is gaining attention for its unique metabolic properties and its role as a sensitive tracer of diet-microbiome interactions.[2][3] Its scarcity in most biological systems makes it an excellent internal standard for the quantitative analysis of other fatty acids.[4]

Sources of this compound

This compound is found in trace concentrations in human plasma, with its origins being primarily exogenous.[2]

-

Dietary Intake: The main dietary sources are dairy products and ruminant fats. Rumen bacteria produce OCSFAs through lipogenesis using propionate, which then accumulate in milk and meat.[2][5] Fermented foods and certain plant waxes can also contribute small amounts.[2]

-

Gut Microbiome: Within the human colon, anaerobic bacteria can synthesize OCSFAs, including this compound, which are then absorbed and enter circulation, primarily enriching hepatic lipid pools.[2]

-

Endogenous Synthesis: Endogenous production in humans is considered minimal.[2]

Metabolic Fate and Anaplerotic Significance

The primary biological significance of this compound stems from its catabolism via mitochondrial β-oxidation.

β-Oxidation Pathway

Like all fatty acids, this compound is activated to tridecanoyl-CoA and transported into the mitochondria for oxidation. The process involves a repeated four-step cycle, cleaving two-carbon units as acetyl-CoA. Due to its odd number of carbons, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6]

The Anaplerotic Role of Propionyl-CoA

The generation of propionyl-CoA is the key differentiator between odd- and even-chain fatty acid metabolism. While acetyl-CoA can enter the TCA cycle, it cannot produce a net increase in cycle intermediates. Propionyl-CoA, however, is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA—a direct intermediate of the TCA cycle.[7] This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates that may be depleted for biosynthesis or high energy demand.[8][9] This anaplerotic function is crucial for maintaining cellular energy homeostasis, particularly in tissues with high metabolic activity.[8]

Caption: Metabolic pathway of this compound highlighting its anaplerotic potential.

Biological Roles and Applications

Biomarker of Dietary Intake and Gut Health

This compound's concentration in plasma and tissues can serve as a biomarker for the consumption of dairy and ruminant fats.[5] Its presence also reflects the metabolic activity of the gut microbiome, making it a potential indicator of diet-microbiome interactions.[3] However, its utility is somewhat limited by its trace concentrations in plasma compared to C15:0 and C17:0.[2][3]

Potential Therapeutic Roles

-

Metabolic Diseases: The anaplerotic properties of OCSFAs suggest a therapeutic role in metabolic disorders characterized by impaired energy metabolism, such as certain inborn errors of metabolism.[10] By replenishing TCA cycle intermediates, this compound could theoretically support energy production and alleviate metabolic stress.

-

Signaling Molecule (PPAR Activation): Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid and glucose metabolism.[11][12] While direct evidence for this compound is limited, it is plausible that it could act as a PPAR agonist, thereby influencing pathways related to fatty acid oxidation and inflammation.[10][13]

Caption: Potential activation of the PPARα signaling pathway by fatty acids.

Use in Analytical Chemistry

Due to its low natural abundance and distinct mass, tridecanoic acid is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of other fatty acids in complex biological samples.[4]

Quantitative Data Summary

While data specifically on this compound is sparse, its levels are typically very low. For context, plasma concentrations from a study of healthy Canadian adults are provided below, alongside more abundant fatty acids.

Table 1: Plasma Fatty Acid Concentrations in Healthy Young Adults (n=826)

| Fatty Acid | Common Name | Mean (μmol/L) | 5th Percentile (μmol/L) | 95th Percentile (μmol/L) |

|---|---|---|---|---|

| C13:0 | Tridecanoic Acid | 1.9 | 0.6 | 4.2 |

| C14:0 | Myristic Acid | 59.4 | 20.9 | 120.3 |

| C15:0 | Pentadecanoic Acid | 15.1 | 6.8 | 28.3 |

| C16:0 | Palmitic Acid | 1807.1 | 1083.4 | 2772.5 |

| C17:0 | Heptadecanoic Acid | 39.5 | 22.1 | 62.4 |

| C18:0 | Stearic Acid | 772.4 | 520.1 | 1073.4 |

| C18:1n9 | Oleic Acid | 1289.4 | 450.4 | 2588.3 |

Data adapted from Abdelmagid SA, et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[14][15]

Experimental Protocols

Accurate analysis of this compound requires robust methodologies for lipid extraction and quantification.

Protocol 1: Total Lipid Extraction (Modified Folch Method)

This protocol describes the extraction of total lipids from plasma or tissue.[1][16]

-

Homogenization: Homogenize ~100 mg of tissue or 200 µL of plasma in a glass tube with 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Agitation: Agitate the mixture for 20 minutes at room temperature using an orbital shaker.

-

Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex briefly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, containing the lipids, is transferred to a clean glass tube.

-

Drying: Evaporate the chloroform under a gentle stream of nitrogen to yield the dried lipid extract. Store the extract at -80°C until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are derivatized to their more volatile methyl esters.[6][17]

-

Internal Standard: Reconstitute the dried lipid extract in 1 mL of toluene. Add a known amount of an appropriate internal standard (e.g., deuterated C17:0 if C13:0 is the analyte, or C13:0 if other fatty acids are the analytes).[18]

-

Reagent Addition: Add 2 mL of 1.2% methanolic HCl.

-

Methanolysis/Esterification: Cap the tube tightly with a PTFE-lined cap. Heat at 80-100°C for 60 minutes.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

-

Sample Collection: Centrifuge at 1,500 x g for 5 minutes. The upper hexane layer containing the FAMEs is carefully transferred to a GC autosampler vial for analysis.

Caption: Workflow for quantitative analysis of fatty acids using GC-MS.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression

This protocol outlines the analysis of genes involved in lipid metabolism (e.g., PPARA, CPT1A).[19][20]

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: In a 96-well qPCR plate, prepare the reaction mix per well:

-

5 µL 2x SYBR Green Master Mix

-

0.5 µL Forward Primer (10 µM)

-

0.5 µL Reverse Primer (10 µM)

-

2 µL cDNA (diluted, e.g., 5 ng/µL)

-

2 µL Nuclease-free water

-

(Total Volume: 10 µL)

-

-

Thermocycling: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Conclusion and Future Directions

This compound, though a minor component of the human lipidome, possesses unique biological significance centered on its anaplerotic metabolism. Its roles as a biomarker for dairy intake and gut health are promising but require further validation through controlled human trials to establish diagnostic reference ranges.[5] Future research should focus on elucidating its potential signaling functions, particularly through pathways like PPARs, and exploring its therapeutic efficacy in metabolic diseases where energy homeostasis is compromised. The continued use of advanced analytical techniques will be critical to accurately quantify this trace fatty acid and unravel its full physiological impact.

References

- 1. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. protocols.io [protocols.io]

- 4. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 10. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARγ mediates a direct anti-angiogenic effect of ω3-PUFAs in proliferative retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 16. Lipid extraction by folch method | PPTX [slideshare.net]

- 17. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. protocols.io [protocols.io]

- 20. frederick.cancer.gov [frederick.cancer.gov]

Tridecanoate: A Comprehensive Technical Guide to its Natural Sources, Dietary Presence, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, has long been considered a minor component of the human diet and endogenous lipidome. However, emerging research is shedding light on its unique metabolic fate and potential physiological significance, sparking interest within the scientific and drug development communities. This technical guide provides an in-depth overview of the natural sources of tridecanoate, its dietary prevalence, and the analytical methodologies for its quantification. Furthermore, it delves into its metabolic pathway and explores the current, albeit nascent, understanding of its signaling functions. This document is intended to serve as a comprehensive resource for professionals seeking to understand and explore the therapeutic and biomarker potential of this intriguing fatty acid.

Introduction

Tridecanoic acid, or this compound in its ionized form, is a 13-carbon saturated fatty acid.[1] Unlike its even-chain counterparts, which are the primary products of de novo fatty acid synthesis in mammals, tridecanoic acid is found in trace amounts in human plasma.[2] Its presence is largely attributed to exogenous sources, primarily from the consumption of dairy products, and to the metabolic activity of the gut microbiota.[2][3] The distinct metabolism of odd-chain fatty acids, yielding propionyl-CoA which can enter the Krebs cycle as succinyl-CoA, positions them as anaplerotic substrates, capable of replenishing tricarboxylic acid (TCA) cycle intermediates.[2] This unique metabolic role, coupled with preliminary evidence suggesting potential anti-inflammatory and signaling functions, has made this compound a subject of growing scientific inquiry.[2]

Natural and Dietary Sources of this compound

Tridecanoic acid is predominantly found in dairy products, a result of microbial fatty acid synthesis in the rumen of cows.[3] It is also present in some fermented foods and certain plants. The concentration of this compound in these sources can vary based on factors such as animal feed, fermentation processes, and plant species.

Quantitative Data on this compound in Food Sources

The following table summarizes the available quantitative data for tridecanoic acid in various food sources. It is important to note that these values can exhibit significant variability.

| Food Category | Food Item | Tridecanoic Acid Concentration (mg/100g) | Reference(s) |

| Dairy Products | Cream (milk fat) | 39 | [4] |

| Whipping cream (milk fat) | 33 | [4] | |

| Natural cheese (gouda) | 23 | [4] | |

| Natural cheese (blue) | 22 | [4] | |

| Natural cheese (camembert) | 22 | [4] | |

| Natural cheese (emmental) | 21 | [4] | |

| Natural cheese (edam) | 21 | [4] | |

| Fermented Foods | Data not widely available | - | |

| Plant Sources | Data not widely available | - | |

| Microbial Lipids | Nannochloropsis oculata | Variable, present in lipid fractions | [5] |

Metabolism and Potential Signaling Pathways

The metabolism of tridecanoic acid follows the canonical pathway of fatty acid β-oxidation within the mitochondria. However, its odd-numbered carbon chain results in a final product of propionyl-CoA, in addition to acetyl-CoA, which has distinct metabolic implications.

Beta-Oxidation of Tridecanoic Acid

The mitochondrial beta-oxidation of tridecanoyl-CoA proceeds through successive cycles of four enzymatic reactions, cleaving two-carbon units in the form of acetyl-CoA. The final round of oxidation of the five-carbon intermediate yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.

Emerging Signaling Roles

The signaling functions of tridecanoic acid are not yet well-defined. However, research into odd-chain fatty acids suggests potential roles in modulating inflammation and gene expression. Propionyl-CoA derived from this compound metabolism can influence histone acylation, an epigenetic modification that regulates gene transcription.[2] Additionally, some studies propose that odd-chain fatty acid-derived oxylipins may possess anti-inflammatory properties.[2] Further research is required to elucidate the specific signaling pathways in which this compound may be involved.

Experimental Protocols for this compound Analysis

The accurate quantification of tridecanoic acid in biological and food matrices is crucial for understanding its distribution and physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose, typically following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

Lipid Extraction: Modified Folch Method

This protocol describes a standard procedure for the extraction of total lipids from a given sample.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sample (e.g., tissue homogenate, food sample)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be approximately 20 times the volume of the sample.

-

Agitate the mixture vigorously for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to separate the liquid and solid phases.

-

Collect the supernatant and wash it with 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture and centrifuge to facilitate phase separation.

-

Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

-

Evaporate the chloroform under a gentle stream of nitrogen to obtain the dried lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

For GC-MS analysis, fatty acids are converted to their more volatile methyl ester derivatives.

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v)

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried lipid extract, add a known volume of BF3-methanol solution.

-

Cap the vial tightly and heat at 60-100°C for a specified time (e.g., 10-30 minutes).

-

Cool the reaction vial to room temperature.

-

Add hexane to extract the FAMEs and a saturated NaCl solution to stop the reaction and aid phase separation.

-

Vortex the mixture vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated and quantified using a GC-MS system.

Typical GC-MS Parameters:

-

Column: A capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Temperature Program: An optimized temperature gradient to ensure separation of all fatty acid methyl esters.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Tridecanoic acid methyl ester will have a characteristic mass spectrum that can be used for its identification and quantification.

Quantification: Quantification is typically performed using an internal standard, such as a fatty acid with an odd number of carbons not expected to be in the sample (e.g., pentadecanoic acid if not naturally present in high amounts) or a stable isotope-labeled tridecanoic acid. A calibration curve is generated using standards of known concentrations to determine the concentration of tridecanoic acid in the unknown samples.[6]

Conclusion and Future Directions

Tridecanoic acid, once a largely overlooked fatty acid, is now gaining recognition for its unique metabolic properties and potential as a biomarker for dietary intake and gut microbiome activity. This guide has provided a comprehensive overview of its natural sources, dietary concentrations, and the analytical methods required for its study. While its metabolic fate through β-oxidation is well-understood, the exploration of its specific signaling roles is an exciting and evolving area of research. Future investigations should focus on elucidating the precise molecular mechanisms through which this compound and its metabolites may influence cellular processes, including inflammation and gene expression. A deeper understanding of these pathways will be critical for harnessing the potential therapeutic applications of this unique odd-chain fatty acid.

References

- 1. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tridecanoic acid Content of Foods | Whole Food Catalog [wholefoodcatalog.info]

- 5. researchgate.net [researchgate.net]

- 6. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

The Microbial Production of Tridecanoic Acid: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is gaining interest in various industrial and pharmaceutical sectors. While less common in nature than its even-chain counterparts, microbes possess the metabolic machinery to synthesize this valuable molecule. This technical guide provides an in-depth exploration of the biosynthesis of tridecanoic acid in microbial systems. We will dissect the enzymatic pathway, present quantitative data from engineered microbes, detail relevant experimental protocols, and provide visual representations of the key metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of microbial fatty acid synthesis.

The Biosynthesis Pathway of Tridecanoic Acid

The microbial synthesis of tridecanoic acid is a variation of the well-characterized fatty acid synthesis (FAS) pathway. The key distinction lies in the initiation of the process. Instead of the typical two-carbon starter unit, acetyl-CoA, odd-chain fatty acid synthesis commences with a three-carbon molecule, propionyl-CoA.[1] The subsequent elongation cycles proceed via the addition of two-carbon units derived from malonyl-CoA.

The overall pathway can be divided into three main stages:

-

Initiation: The condensation of propionyl-CoA with malonyl-acyl carrier protein (ACP) to form a five-carbon intermediate.

-

Elongation: A series of four recurring enzymatic reactions that extend the acyl chain by two carbons in each cycle.

-

Termination: The release of the final tridecanoyl-ACP as free tridecanoic acid.

Initiation: The Role of β-ketoacyl-ACP synthase III (FabH)

The crucial first step is catalyzed by β-ketoacyl-ACP synthase III (FabH). This enzyme exhibits substrate specificity that dictates the type of fatty acid produced. While many microbial FabH enzymes have a preference for acetyl-CoA, some can efficiently utilize propionyl-CoA as a primer.[2][3] The condensation of propionyl-CoA and malonyl-ACP by FabH yields β-ketovaleryl-ACP, a five-carbon molecule that serves as the entry point into the elongation cycle.[1]

Elongation: The Fatty Acid Synthase (FAS) Machinery

The elongation of the acyl chain from five to thirteen carbons is carried out by the iterative action of the Type II fatty acid synthase system, which comprises a series of discrete enzymes. Each elongation cycle consists of four conserved reactions:

-

Condensation: β-ketoacyl-ACP synthase I (FabB) or II (FabF) catalyzes the condensation of the growing acyl-ACP with malonyl-ACP, extending the chain by two carbons.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by the NADPH-dependent β-ketoacyl-ACP reductase (FabG).

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ or FabA).

-

Reduction: The enoyl-ACP is reduced by the NADH or NADPH-dependent enoyl-ACP reductase (FabI) to form a saturated acyl-ACP, which is two carbons longer than the starting molecule of that cycle.

This four-step cycle is repeated four times to extend the initial five-carbon chain to the final thirteen-carbon tridecanoyl-ACP.

Termination: Release of Free Tridecanoic Acid

The final step in the biosynthesis of free tridecanoic acid is the cleavage of the acyl group from the acyl carrier protein. This hydrolysis is carried out by an acyl-ACP thioesterase (TE). The specificity of the thioesterase is a critical determinant of the final product chain length.[4] Engineered expression of thioesterases with a preference for medium-chain fatty acids is a common strategy to enhance the production of tridecanoic acid.[4]

Quantitative Data on Tridecanoic Acid Production

Metabolic engineering efforts have successfully enhanced the microbial production of tridecanoic acid. The following tables summarize key quantitative data from studies on engineered Escherichia coli.

| Strain | Genetic Modification | Substrate | Titer (mg/L) | Percentage of Total FFAs | Reference |

| ML103 (pXZM12, pBAD-prpE) | Overexpression of prpE (propionyl-CoA synthetase) and a thioesterase from Umbellularia californica | Glucose and propionate | 276 (total odd-chain FFAs, including tridecanoic acid) | 23.43% | [4] |

| ML103 (pXZ18, pBAD-prpE) | Overexpression of prpE and a thioesterase from Ricinus communis | Glucose and propionate | 297 (total odd-chain FFAs, including tridecanoic acid) | 17.68% | [4] |

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of Tridecanoic Acid

Caption: The enzymatic pathway for the biosynthesis of tridecanoic acid in microbes.

Experimental Workflow for Microbial Production and Analysis

References

Tridecanoate's Role in Cellular Metabolism: A Technical Guide for Researchers

Abstract

Tridecanoic acid (C13:0), or tridecanoate, is a rare odd-chain saturated fatty acid that is gaining significant attention within the scientific community. Unlike its more common even-chain counterparts, this compound's metabolism yields unique products that have profound implications for cellular energy, biosynthesis, and signaling. Primarily originating from microbial sources in the gut, its presence in plasma and tissues is increasingly utilized as a biomarker for diet-microbiome interactions. The catabolism of this compound through mitochondrial β-oxidation culminates in the production of both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. The subsequent conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA constitutes an anaplerotic pathway, replenishing the central carbon metabolism. This distinct metabolic fate underlies its potential therapeutic applications, including observed anticonvulsant and antioxidant properties and the enhancement of mitochondrial function. This technical guide provides an in-depth overview of this compound's metabolism, its physiological roles, and detailed protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction

Tridecanoic acid is a 13-carbon saturated fatty acid (SFA) classified as a long-chain fatty acid.[1][2][3] While most dietary and endogenously synthesized fatty acids contain an even number of carbon atoms, this compound is a notable exception. It is found in trace concentrations in human plasma, with its primary origins attributed to lipogenesis by microbes in the gut and the rumen of animals.[2][4] Consequently, it can be ingested in small amounts from fermented foods, dairy fats, and certain plant waxes.[4][5] The rarity of this compound in typical diets and its distinct microbial origin make it a promising biomarker for assessing gut microbiome activity and specific dietary patterns.[4][6][7] The key to its metabolic significance lies in its odd-carbon structure, which dictates a unique catabolic pathway with anaplerotic consequences for the cell.

Catabolism of this compound

The breakdown of this compound for energy production occurs primarily within the mitochondria via the β-oxidation pathway, a process it shares with even-chain fatty acids, but with a critical difference in the final cycle.[8]

Mitochondrial Beta-Oxidation

Once inside the cell, this compound is activated to tridecanoyl-CoA in the cytoplasm. It is then transported into the mitochondrial matrix, where it undergoes a recurring four-step cycle of β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[9] For tridecanoyl-CoA, this process repeats five times, generating five molecules of acetyl-CoA. The final cleavage step, however, yields one molecule of acetyl-CoA and one three-carbon molecule, propionyl-CoA.[4][8]

The Anaplerotic Pathway: From Propionyl-CoA to Succinyl-CoA

Unlike acetyl-CoA, which enters the Krebs cycle by condensing with oxaloacetate, propionyl-CoA cannot directly enter the cycle. Instead, it is converted to the Krebs cycle intermediate succinyl-CoA through a three-step enzymatic process, providing a net contribution of carbon to the cycle—a process known as anaplerosis.[4]

-

Carboxylation: The enzyme propionyl-CoA carboxylase, which requires biotin (Vitamin B7) as a cofactor, catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[10][11]

-

Isomerization (Epimerization): D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase.

-

Rearrangement: The enzyme methylmalonyl-CoA mutase, in a reaction requiring vitamin B12 (cobalamin) as a cofactor, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[10][11]

This anaplerotic function is a hallmark of odd-chain fatty acid metabolism and distinguishes it from even-chain fatty acids, which yield only acetyl-CoA and thus cannot cause a net increase in Krebs cycle intermediates.[4]

Physiological and Cellular Effects

The unique metabolic fate of this compound leads to several distinct physiological effects.

Energy Production and Mitochondrial Function

As a fatty acid, this compound is an energy-rich substrate. Its complete oxidation yields a significant amount of ATP. Studies using tridecanoin (the triglyceride form of tridecanoic acid) in mice have shown that its metabolism can improve mitochondrial function.[12][13] Specifically, mitochondria isolated from the hippocampi of mice fed a tridecanoin-rich diet exhibited increased respiration linked to ATP synthesis.[12] In cultured astrocytes, decanoic acid (a related medium-chain fatty acid) increased basal respiration and ATP turnover, suggesting that odd and medium-chain fatty acids are readily used as fuel to enhance cellular energy status.[12]

Potential Therapeutic and Signaling Roles

The metabolic products of this compound may have roles beyond energy production.

-

Anticonvulsant Effects: Chronic feeding with tridecanoin has been shown to have anticonvulsant effects in mouse seizure models.[12][13]

-

Antioxidant and Anti-inflammatory Properties: Tridecanoin treatment increased plasma antioxidant capacity in mice.[12] Propionyl-CoA and its derivatives may also modulate inflammation and gene expression through mechanisms like histone acylation (propionylation).[4]

-

Metabolic Health: Some research suggests a potential role for odd-chain fatty acids in improving insulin sensitivity and managing weight, although more studies are needed to confirm these effects for this compound specifically.[14][15]

Quantitative Data Summary

Quantitative data on this compound is often presented in the context of lipidomics studies or animal feeding trials. The tables below summarize illustrative data based on published findings.

Table 1: Plasma and Brain Fatty Acid Concentrations in Mice Fed a Tridecanoin Diet. Data derived from studies on the anticonvulsant effects of medium-chain triglycerides.[12]

| Analyte | Plasma Concentration (µM) | Brain Concentration (nmol/g) |

| Decanoate (from Tridecanoin) | 76 | 1.17 |

| Beta-hydroxybutyrate | Not significantly increased | Not significantly increased |

Table 2: Effects of Decanoate on Astrocyte Respiration. Illustrative data from in-vitro studies on mitochondrial function.[12]

| Treatment (200 µM) | Basal Respiration | ATP Turnover |

| Decanoic Acid | Increased | Enhanced |

| Octanoic Acid | Increased | Enhanced |

| Pyruvate (1 mM Control) | Baseline | Baseline |

Key Experimental Protocols

Investigating the metabolic role of this compound requires specialized techniques in lipidomics, metabolic flux analysis, and cell biology.

Protocol: Quantification of this compound in Biological Samples (Lipidomics)

This protocol outlines a general workflow for the sensitive quantification of this compound using gas chromatography-mass spectrometry (GC-MS).[16][17]

-

Sample Preparation: Collect biological samples (e.g., plasma, tissue homogenate).

-

Lipid Extraction: Perform a lipid extraction using a solvent system like chloroform:methanol (2:1, v/v) in the presence of an isotope-labeled internal standard (e.g., ¹³C-tridecanoic acid) for accurate quantification.

-

Derivatization: Convert the extracted fatty acids into volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol). This step is crucial for GC analysis.

-

GC-MS Analysis: Inject the FAMEs into a GC-MS system. The gas chromatograph separates the FAMEs based on their volatility and polarity. The mass spectrometer detects and identifies the compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Quantify this compound by comparing the peak area of its FAME derivative to the peak area of the known concentration of the internal standard.

Protocol: Measuring this compound Beta-Oxidation Rate

This assay measures the rate of fatty acid oxidation (FAO) using a radiolabeled substrate.[18][19]

-

Cell/Tissue Preparation: Use isolated mitochondria, tissue homogenates, or cultured cells. For cells, seed them in a multi-well plate and allow them to adhere.[20]

-

Substrate Preparation: Prepare a reaction medium containing [1-¹⁴C]-tridecanoic acid complexed with fatty acid-free bovine serum albumin (BSA).

-

Incubation: Add the reaction medium to the biological sample and incubate at 37°C for a defined period (e.g., 30-60 minutes). During incubation, β-oxidation will produce [1-¹⁴C]-acetyl-CoA and other radiolabeled acid-soluble metabolites (ASMs).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.[18]

-

Separation and Scintillation Counting: Centrifuge the samples to pellet the cell debris and proteins. The supernatant contains the ¹⁴C-labeled ASMs. Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid.

-

Quantification: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation. Normalize the results to protein content.

Protocol: Assessing Cellular Viability upon this compound Treatment

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[21][22]

-

Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Fatty Acid Treatment: Prepare tridecanoic acid complexed with BSA. Dilute to desired concentrations in serum-free medium. Replace the culture medium with the treatment medium and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Express cell viability as a percentage relative to an untreated or BSA-only control.

Protocol: Metabolic Flux Analysis (MFA) with ¹³C-Tridecanoate

MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways by tracking the incorporation of stable isotopes from a labeled substrate into downstream metabolites.[23][24]

-

Isotope Labeling: Culture cells in a defined medium where unlabeled fatty acids are replaced with a known concentration of uniformly ¹³C-labeled this compound ([U-¹³C₁₃]-tridecanoate). Incubate until the cells reach an isotopic steady state.[23]

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly Krebs cycle intermediates. The MIDs reveal the pattern of ¹³C incorporation.

-

Computational Modeling: Use the experimentally determined MIDs and other measured rates (e.g., substrate uptake) as inputs for a computational model of the cell's metabolic network.

-

Flux Estimation: The model calculates the intracellular flux distribution that best explains the observed labeling patterns, providing quantitative rates for pathways involving this compound metabolism.[23]

Conclusion and Future Directions

This compound is emerging from obscurity as a metabolically significant fatty acid with unique properties stemming from its odd-carbon structure. Its catabolism provides not only energy in the form of acetyl-CoA but also replenishes the Krebs cycle through the anaplerotic conversion of propionyl-CoA to succinyl-CoA. This function has important implications for cellular biosynthesis and energy homeostasis, particularly in tissues with high metabolic demands. Furthermore, its strong association with the gut microbiome positions it as a valuable biomarker.

Future research should focus on several key areas. Carefully designed human intervention trials are needed to clarify the absorption, distribution, and dose-response effects of dietary this compound.[4] Further investigation is required to elucidate the specific signaling pathways modulated by this compound and its metabolites, including their potential anti-inflammatory and gene-regulatory roles.[4] Finally, multimodal studies combining lipidomics, metabolic flux analysis, and microbiome sequencing will be crucial for mapping how this compound influences global metabolic networks and informs personalized nutrition strategies.[4]

References

- 1. Showing Compound Tridecanoic acid (FDB010409) - FooDB [foodb.ca]

- 2. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. news-medical.net [news-medical.net]

- 5. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomarkers of fat and fatty acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acids as Biomarkers – Department of Public Health and Caring Sciences – Uppsala University [uu.se]

- 8. benchchem.com [benchchem.com]

- 9. jackwestin.com [jackwestin.com]

- 10. youtube.com [youtube.com]

- 11. biochemistryclub.com [biochemistryclub.com]

- 12. Tridecanoin is anticonvulsant, antioxidant, and improves mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. healthguidetr.com [healthguidetr.com]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipidomics analysis of essential fatty acids in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effect of polyunsaturated fatty acids on proliferation and survival of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

Physical and chemical properties of tridecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with a 13-carbon backbone. As an odd-chain fatty acid, its metabolism and physiological roles differ in some key aspects from the more common even-chained fatty acids. This technical guide provides an in-depth overview of the physical and chemical properties of tridecanoic acid, detailed experimental protocols for their determination, and an exploration of its metabolic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this molecule.

Physical and Chemical Properties

Tridecanoic acid is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₂ | [2][3][4] |

| Molecular Weight | 214.34 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 41-43 °C | [1] |

| Boiling Point | 236 °C at 100 mmHg | [2][3] |

| 312-313 °C at 760 mmHg | [1] | |

| Density | 0.9582 g/cm³ at 20 °C | [5] |

| Flash Point | 112.78 °C | [1] |

| CAS Number | 638-53-9 | [2][3] |

Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | 33 mg/L at 20 °C | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, hexane, petroleum ether, DMSO, and DMF. | [1][6][7] |

| pKa | Not explicitly found in searches, but expected to be around 4.8-5.0, similar to other long-chain fatty acids. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of tridecanoic acid are outlined below. These protocols are based on standard laboratory practices for the analysis of fatty acids.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of crystalline solids like tridecanoic acid.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of tridecanoic acid into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the expected melting point (e.g., 60°C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

Determination of Boiling Point under Reduced Pressure

Due to its high boiling point at atmospheric pressure, the boiling point of tridecanoic acid is often determined under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus: Assemble a distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask containing the tridecanoic acid sample, a condenser, and a receiving flask.

-

Procedure:

-

Place a small amount of tridecanoic acid and a boiling chip in the distillation flask.

-

Gradually reduce the pressure in the system to the desired level (e.g., 100 mmHg) using the vacuum pump.

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Solubility Determination

Methodology:

-

Solvent Selection: Choose a range of solvents, including water and various organic solvents (e.g., ethanol, methanol, hexane, chloroform).

-

Procedure:

-

Add a known mass of tridecanoic acid (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial at a constant temperature (e.g., 25°C).

-

Vortex or stir the mixture for a set period to ensure equilibrium is reached.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, add more tridecanoic acid incrementally until saturation is reached (i.e., solid material remains).

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L). For quantitative analysis, the saturated solution can be filtered, and the concentration of the filtrate determined by a suitable analytical method like GC-MS after derivatization.

-

Spectroscopic Analysis

GC-MS is a powerful technique for the identification and quantification of fatty acids.

Methodology:

-

Derivatization (Esterification): Convert the carboxylic acid group of tridecanoic acid into a more volatile ester, typically a methyl ester (FAME). A common method is to react the acid with a solution of methanolic HCl or BF₃-methanol.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or a non-polar column like DB-5ms) and a mass spectrometer detector.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the heated GC inlet.

-

Chromatographic Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The oven temperature is programmed to ramp up to facilitate the elution of the compounds.

-

Mass Spectrometry: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries (e.g., NIST).[8] The molecular ion peak and characteristic fragment ions are analyzed.[8][9][10][11]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of tridecanoic acid in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer the solution to an NMR tube.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule.

-

A triplet around 0.88 ppm corresponds to the terminal methyl (CH₃) group.

-

A broad multiplet around 1.2-1.4 ppm arises from the methylene (CH₂) groups in the long alkyl chain.

-

A triplet around 2.35 ppm is characteristic of the methylene group alpha to the carboxylic acid (α-CH₂).

-

A broad singlet, typically downfield (around 10-12 ppm), corresponds to the acidic proton of the carboxylic acid group (-COOH).[3][7]

-

-

¹³C NMR Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

-

Analysis: The infrared spectrum of tridecanoic acid will show characteristic absorption bands:

-

A very broad band in the region of 2500-3300 cm⁻¹ is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[14][15][16]

-

A strong, sharp band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[14][15][16]

-

C-H stretching vibrations from the alkyl chain appear just below 3000 cm⁻¹.

-

C-O stretching and O-H bending vibrations are also observed in the fingerprint region (below 1500 cm⁻¹).[14][15][16][17][18]

-

Metabolic Pathway of Tridecanoic Acid

As an odd-chain fatty acid, the metabolism of tridecanoic acid via β-oxidation results in a different final product compared to even-chain fatty acids. This has significant implications for cellular metabolism.

The β-oxidation of tridecanoyl-CoA proceeds through multiple cycles, each removing a two-carbon unit in the form of acetyl-CoA. The final cycle of β-oxidation of the five-carbon chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[19][20]

-

Acetyl-CoA can enter the citric acid cycle (TCA cycle) for energy production or be used for the synthesis of other molecules like ketone bodies or cholesterol.[19]

-

Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle. This anaplerotic role allows for the net replenishment of TCA cycle intermediates, which can then be used for gluconeogenesis (the synthesis of glucose).[19][20] This is a key difference from even-chain fatty acids, which only produce acetyl-CoA and cannot contribute to net gluconeogenesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tridecanoic acid(638-53-9) 1H NMR spectrum [chemicalbook.com]

- 4. Tridecanoic acid [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]

- 8. Tridecanoic acid [webbook.nist.gov]

- 9. Tridecanoic acid, TMS derivative [webbook.nist.gov]

- 10. Tridecanoic acid, TBDMS derivative [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. news-medical.net [news-medical.net]

Tridecanoate as a Biomarker for Gut Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiome plays a pivotal role in human health, and its metabolic outputs are increasingly recognized as key mediators of host-pathogen interactions and overall physiological homeostasis. Among these metabolites, odd-chain fatty acids (OCFAs) are emerging as significant biomarkers of gut health. This technical guide focuses on tridecanoate (C13:0), a saturated odd-chain fatty acid, exploring its origins, metabolism, and potential as a biomarker for assessing gut health and its dysregulation in various disease states. This document provides a comprehensive overview of the current understanding of this compound's role, details experimental protocols for its quantification, and outlines key signaling pathways potentially modulated by this fatty acid.

Introduction: The Significance of Odd-Chain Fatty Acids in Gut Health

The intestinal lumen is a complex ecosystem where a delicate balance between the host and its resident microbiota is crucial for maintaining health. Short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, are well-established products of microbial fermentation of dietary fibers with profound effects on gut barrier function, immune regulation, and host metabolism.[1][2] More recently, odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, have garnered attention for their potential as biomarkers and bioactive molecules.

Tridecanoic acid (C13:0), a 13-carbon saturated fatty acid, is a less abundant but potentially significant OCFA.[3] Its presence in circulation and feces is attributed to both dietary intake and endogenous synthesis by the gut microbiota.[3] Emerging evidence suggests that alterations in the levels of OCFAs, including this compound, may be associated with gut dysbiosis and inflammatory conditions of the gut, such as inflammatory bowel disease (IBD). This guide delves into the specifics of this compound as a potential biomarker for gut health.

Origins and Metabolism of this compound

The concentration of this compound in the human body is influenced by two primary sources:

-

Dietary Intake: this compound is found in trace amounts in dairy products and some plant oils.

-

Microbial Synthesis: A significant contributor to the body's this compound pool is the gut microbiota. Certain gut bacteria can synthesize OCFAs by utilizing propionyl-CoA as a primer for fatty acid synthesis, in contrast to the more common use of acetyl-CoA which leads to even-chain fatty acids. Propionate, a major SCFA produced from carbohydrate fermentation by gut bacteria, is a key precursor for microbial this compound synthesis.[4]

The metabolic pathway for microbial synthesis of odd-chain fatty acids is initiated with propionyl-CoA. Through a series of elongation steps, each adding a two-carbon unit from malonyl-CoA, the fatty acid chain is extended.

Metabolic Fate of this compound

Once absorbed, this compound enters host metabolic pathways. Similar to other fatty acids, it can be utilized for energy production through β-oxidation. A key distinction of OCFA metabolism is that the final round of β-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acids yield two molecules of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, contributing to gluconeogenesis and anaplerosis.

This compound as a Biomarker for Gut Dysbiosis and Inflammatory Bowel Disease

While research specifically focusing on this compound in gut health is still emerging, studies on fecal and plasma metabolomes in patients with inflammatory bowel disease (IBD) provide some initial insights. IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract and significant alterations in the gut microbiota.

Metabolomic analyses of fecal samples from IBD patients have revealed broad changes in the fatty acid profiles compared to healthy individuals.[5] Generally, a decrease in the diversity and concentration of various metabolites, including short- and medium-chain fatty acids, is observed in IBD patients.[6] Although specific quantitative data for this compound is limited, the overall trend of altered fatty acid metabolism in IBD suggests that this compound levels may also be affected.

Table 1: Quantitative Data on Fecal Fatty Acid Concentrations in Healthy Adults and IBD Patients

| Fatty Acid | Healthy Controls (µmol/g) | IBD Patients (µmol/g) | Fold Change | Reference |

| Butyrate | 15.5 ± 5.8 | 8.2 ± 4.1 | ↓ | [7] |

| Propionate | 18.2 ± 6.5 | 10.1 ± 5.2 | ↓ | [7] |

| Acetate | 35.1 ± 12.3 | 25.4 ± 10.9 | ↓ | [7] |

| Hexanoate | 1.2 ± 0.5 | 0.6 ± 0.3 | ↓ | [6] |

| Heptanoate | 0.8 ± 0.3 | 0.4 ± 0.2 | ↓ | [6] |

| This compound | Data not consistently reported | Data not consistently reported | N/A |

Note: The table summarizes general findings for SCFAs and MCFAs. Specific quantitative data for this compound in IBD is currently limited in the scientific literature.

Potential Signaling Pathways of this compound in the Gut

Fatty acids are known to act as signaling molecules by activating specific receptors and modulating inflammatory pathways. While direct evidence for this compound is scarce, its structural similarity to other fatty acids suggests potential involvement in the following pathways:

G-Protein Coupled Receptors (GPCRs)

Medium and long-chain fatty acids are known ligands for G-protein coupled receptors such as GPR40 (FFAR1) and GPR120 (FFAR4).[8][9] These receptors are expressed in various cells of the gut, including enteroendocrine cells and immune cells. Activation of these receptors can lead to the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in satiety and glucose homeostasis.[8] It is plausible that this compound could also interact with these receptors, thereby influencing gut hormone release and gut-brain axis signaling.

Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of IBD. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the inflammasome pathway, are often dysregulated.[10][11] Some fatty acids have been shown to modulate these pathways. For instance, certain polyunsaturated fatty acids can exert anti-inflammatory effects by inhibiting NF-κB activation.[10] Conversely, some saturated fatty acids can activate the NLRP3 inflammasome.[4] The precise effect of this compound on these pathways in intestinal cells warrants further investigation to understand its potential role in gut inflammation.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Collection and Storage

-

Fecal Samples: Fresh stool samples should be collected and immediately frozen at -80°C to minimize changes in the metabolite profile. Lyophilization (freeze-drying) of fecal samples is a common practice to remove water and normalize the sample weight.[12]

-

Plasma Samples: Blood should be collected in EDTA- or heparin-containing tubes. Plasma should be separated by centrifugation and stored at -80°C until analysis.

Protocol 1: Quantification of this compound in Fecal Samples by GC-MS

This protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.

Materials:

-

Lyophilized fecal sample

-

Internal standard (e.g., C17:0 or a deuterated analog of this compound)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF3-methanol) or methanolic HCl

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Extraction:

-

Weigh approximately 20-50 mg of lyophilized fecal powder into a glass tube.

-

Add a known amount of internal standard.

-

Add 3 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 0.6 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Derivatization (Esterification):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 mL of BF3-methanol (14% w/v) or 3N methanolic HCl to the dried extract.

-

Heat the sample at 100°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a temperature gradient program to separate the FAMEs.

-

Monitor for the characteristic ions of the methyl ester of this compound and the internal standard.

-

Quantify this compound based on the peak area ratio to the internal standard and a calibration curve.

-

Protocol 2: Quantification of this compound in Plasma Samples by LC-MS/MS

This protocol is suitable for the analysis of free fatty acids in plasma and often does not require derivatization.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated tridecanoic acid)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Protein Precipitation and Extraction:

-

To 50 µL of plasma, add a known amount of internal standard.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed.

-

Collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantify this compound based on the peak area ratio to the internal standard and a calibration curve.

-

Data Presentation and Interpretation

Quantitative data for this compound should be presented in clearly structured tables, allowing for easy comparison between different study groups (e.g., healthy controls vs. IBD patients).

Table 2: Illustrative Quantitative Data for Fecal this compound

| Group | N | Fecal this compound (nmol/g dry weight) | p-value |

| Healthy Controls | 50 | 15.2 ± 4.5 | <0.05 |

| Crohn's Disease | 45 | 8.9 ± 3.1 | |

| Ulcerative Colitis | 48 | 10.1 ± 3.8 |

Note: This table presents hypothetical data for illustrative purposes, as comprehensive clinical data for fecal this compound in IBD is currently limited.

Table 3: Illustrative Quantitative Data for Plasma this compound

| Group | N | Plasma this compound (µM) | p-value |

| Healthy Controls | 60 | 2.5 ± 0.8 | <0.01 |

| Gut Dysbiosis | 55 | 1.4 ± 0.5 |

Note: This table presents hypothetical data for illustrative purposes. Actual concentrations can vary based on diet and other factors.

Future Directions and Conclusion

This compound holds promise as a biomarker for gut health, reflecting both dietary intake and, crucially, the metabolic activity of the gut microbiota. However, several key areas require further investigation:

-

Large-scale clinical studies: More extensive clinical trials are needed to establish definitive correlations between fecal and plasma this compound levels and the presence and severity of gut disorders like IBD.

-

Identification of microbial producers: Identifying the specific gut bacterial species responsible for this compound synthesis will provide a deeper understanding of its role in the gut ecosystem.

-

Elucidation of signaling mechanisms: In-depth studies are required to determine the specific interactions of this compound with host receptors and its impact on inflammatory and metabolic signaling pathways in the gut.

-

Interventional studies: Clinical trials involving dietary supplementation with this compound or its precursors could help to clarify its causal role in maintaining gut health.

References

- 1. Interpreting your fecal short-chain fatty acid data [blog.microbiomeinsights.com]

- 2. Performance of fecal S100A12 as a novel non-invasive diagnostic biomarker for pediatric inflammatory bowel disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Gut microbiota: a novel target for exercise-mediated regulation of NLRP3 inflammasome activation [frontiersin.org]

- 5. Faecal metabolome and its determinants in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Faecal metabolite profiling identifies medium-chain fatty acids as discriminating compounds in IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interaction of inflammasomes and gut microbiota: novel therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammasomes in the gastrointestinal tract: infection, cancer and gut microbiota homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of Tridecanoate in Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoate, a 13-carbon saturated odd-chain fatty acid (OCFA), is increasingly recognized for its role in the structure and function of biological membranes. While less abundant than their even-chain counterparts, OCFAs like this compound are integral components of membrane phospholipids in various organisms and have been linked to diverse physiological and pathological processes. This technical guide provides an in-depth exploration of the function of this compound in biological membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Biophysical Effects of this compound on Biological Membranes

The incorporation of this compound into the phospholipid bilayer can significantly influence the biophysical properties of the membrane, including its fluidity, thickness, and phase behavior. As a saturated fatty acid, this compound is expected to increase the order and decrease the fluidity of membranes, analogous to other saturated fatty acids.

Quantitative Data on Membrane Properties

The following tables summarize quantitative data on the effects of odd-chain fatty acids on membrane biophysical properties. It is important to note that direct quantitative data for this compound (C13:0) is limited in the current literature. Therefore, data from closely related odd-chain fatty acids, such as undecanoic acid (C11:0) and pentadecanoic acid (C15:0), are included to provide a comprehensive overview of the expected effects.

Table 1: Effect of Odd-Chain Fatty Acids on Membrane Fluidity

| Fatty Acid | Model System | Method | Parameter | Change Observed | Reference |

| Undecanoic Acid | Supported Lipid Bilayer (SLB) | QCM-D | Dissipation (ΔD) | Increase, indicating membrane disruption | Inferred from[1] |

| Pentadecanoic Acid | Not Available | - | - | - | - |

| Tridecanoic Acid (Predicted) | Model Bilayer | Fluorescence Anisotropy | Anisotropy (r) | Increase | Inference |

Table 2: Effect of Odd-Chain Fatty Acids on Membrane Phase Transition

| Fatty Acid | Model System | Method | Parameter | Change Observed | Reference |

| Undecanoic Acid | Not Available | - | - | - | - |

| Pentadecanoic Acid | Not Available | - | - | - | - |

| Tridecanoic Acid (Predicted) | DPPC Liposomes | DSC | Transition Temperature (Tm) | Decrease or Broaden | Inference |

Signaling Pathways Involving this compound

Odd-chain fatty acids, including this compound, are emerging as important signaling molecules that can modulate various cellular pathways. Their effects are often mediated through interactions with membrane-associated proteins, such as G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G-Protein Coupled Receptor (GPCR) Activation

This compound, like other long-chain fatty acids, is a potential ligand for G-protein coupled receptors such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Activation of GPR40 is coupled to the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

References

Tridecanoic Acid: A Comprehensive Technical Guide on its Discovery, Metabolism, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, has transitioned from being a mere analytical standard to a molecule of significant interest in metabolic research. Historically overshadowed by its even-chain counterparts, recent studies have illuminated its unique metabolic fate and potential role as a biomarker for diet-microbiome interactions. This technical guide provides an in-depth exploration of the discovery and history of tridecanoic acid research, its physicochemical properties, biological significance, and metabolic pathways. Furthermore, it details key experimental protocols and visualizes complex biological processes to serve as a comprehensive resource for professionals in the field.

Introduction and Historical Perspective

Tridecanoic acid, also known as tridecylic acid, is a 13-carbon saturated fatty acid (SFA) with the chemical formula CH₃(CH₂)₁₁COOH.[1] Unlike the more abundant even-chain fatty acids, odd-chain saturated fatty acids (OCSFAs) like tridecanoic acid are present in human tissues at much lower concentrations.[2] For many years, OCSFAs were considered of little physiological importance and were primarily used as internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of total fatty acids, owing to their presumed metabolic inertness and low natural abundance.[2]

The discovery of tridecanoic acid was not a singular event but rather a part of the broader scientific endeavor to isolate and characterize the myriad of fatty acids present in natural sources. It is found in dairy products and is also a product of the anaerobic biodegradation of n-hexadecane.[3] Emerging evidence indicates that a significant portion of OCSFAs, including tridecanoic acid, originates from microbial lipogenesis in the gut or the rumen of animals.[1][4] This microbial origin has positioned tridecanoic acid as a potential biomarker for assessing diet and the health of the gut microbiome.[4]

Physicochemical Properties

The physical and chemical characteristics of tridecanoic acid are fundamental to its biological function and analytical detection. It presents as a white, waxy solid at room temperature.[5] Due to its long hydrophobic carbon chain, it is poorly soluble in water but readily dissolves in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5][6][7]

| Property | Value | References |

| Chemical Formula | C₁₃H₂₆O₂ | [8][9][10] |

| Molecular Weight | 214.34 g/mol | [9][10][11] |

| CAS Number | 638-53-9 | [8][9][10] |

| Melting Point | 41-43 °C | [8][9] |

| Boiling Point | 236 °C at 100 mmHg | [8][9][12] |

| Appearance | White crystalline solid/powder | [7][8] |

| Water Solubility | 0.033 mg/mL (practically insoluble) | [13][14] |

| Solubility in Organic Solvents | Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), DMF (~25 mg/ml) | [3][7] |

| XLogP3 | 4.7 | [11][14] |

Biological Significance and Metabolism

Tridecanoic acid's primary biological significance lies in its unique metabolic pathway as an odd-chain fatty acid. This distinction has implications for energy production and metabolic regulation.

Sources and Uptake

Tridecanoic acid enters the human system primarily through diet, particularly from dairy fats, and through the metabolic activity of the gut microbiota.[4][6] Its rarity in human plasma makes it a sensitive tracer for studying diet-microbiome interactions.[4]

Mitochondrial β-Oxidation

Once inside the cell, tridecanoic acid is activated to its coenzyme A (CoA) derivative, tridecanoyl-CoA, and undergoes β-oxidation within the mitochondria.[15] This process involves a repeating cycle of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA.[15] Because tridecanoic acid has an odd number of carbon atoms (13), the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][15]

This metabolic outcome is distinct from even-chain fatty acids, which exclusively produce acetyl-CoA.[4] The acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy generation.[15] The propionyl-CoA is converted to succinyl-CoA, which also enters the TCA cycle.[4] This process, known as anaplerosis, replenishes TCA cycle intermediates, which is particularly important for supporting gluconeogenesis (the synthesis of glucose).[4]

Interaction with Signaling Pathways

While direct research on tridecanoic acid's role in signaling is still emerging, its nature as a fatty acid suggests potential interactions with key metabolic regulators, such as Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[15] Fatty acids and their derivatives are natural ligands for PPARs.

-

PPARα : Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart, PPARα activation increases fatty acid uptake and oxidation. It is plausible that tridecanoic acid can act as a PPARα agonist.[15]

-

PPARγ : Abundant in adipose tissue, PPARγ is a master regulator of fat cell differentiation (adipogenesis) and promotes the storage of fatty acids.[15]

-

PPARδ (or β) : Widely expressed, PPARδ activation also enhances fatty acid oxidation.[15]

Experimental Protocols and Applications

Tridecanoic acid's most established application in research is as an internal standard for the quantification of other fatty acids in complex biological samples.[16][17] This is crucial for ensuring the accuracy and reproducibility of analytical methods.

General Protocol: Fatty Acid Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid profiling. The protocol involves extraction, derivatization to volatile fatty acid methyl esters (FAMEs), and subsequent analysis.

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue, cell culture) using a solvent mixture, commonly a modified Folch extraction with chloroform and methanol.[18]

-

Internal Standard Spiking: A known amount of tridecanoic acid (in a solvent like methanol) is added to the sample before extraction. This accounts for sample loss during preparation.[18]

-

Transesterification (Derivatization): The extracted lipids are converted to FAMEs. This is typically achieved by heating the sample with a reagent like boron trifluoride (BF₃) in methanol.[16] This reaction converts the non-volatile fatty acids into their volatile methyl esters.

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane.

-

GC-MS Analysis: The FAMEs mixture is injected into the GC-MS system.

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column.[18]

-

Mass Spectrometry (MS): The separated FAMEs are ionized and fragmented. The mass spectrometer detects these fragments, creating a unique mass spectrum for each compound, which allows for definitive identification.[18]

-

-